2,4,7-Trichloroquinoline
CAS No.: 1677-49-2
Cat. No.: VC21296265
Molecular Formula: C9H4Cl3N
Molecular Weight: 232.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1677-49-2 |
|---|---|
| Molecular Formula | C9H4Cl3N |
| Molecular Weight | 232.5 g/mol |
| IUPAC Name | 2,4,7-trichloroquinoline |
| Standard InChI | InChI=1S/C9H4Cl3N/c10-5-1-2-6-7(11)4-9(12)13-8(6)3-5/h1-4H |
| Standard InChI Key | NIESTINBJGQKPB-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1Cl)N=C(C=C2Cl)Cl |
| Canonical SMILES | C1=CC2=C(C=C1Cl)N=C(C=C2Cl)Cl |
Introduction
Structural and Nomenclatural Context
Quinoline derivatives are heterocyclic compounds with a benzene ring fused to a pyridine ring. The numbering system places the nitrogen atom at position 1, with substituents assigned positions based on their relative positions to this atom. For example:
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4,7-Dichloroquinoline: Chlorine atoms at positions 4 (pyridine ring) and 7 (benzene ring).
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2,4-Dichloroquinoline: Chlorine atoms at positions 2 (benzene ring) and 4 (pyridine ring).
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2,4,7-Trichloroquinoline (hypothetical): An additional chlorine at position 7.
Key Observation: The absence of 2,4,7-Trichloroquinoline in peer-reviewed literature or chemical databases suggests either limited synthesis efforts, niche applications, or potential nomenclatural errors.
Synthesis and Reactivity of Related Dichloroquinolines
4,7-Dichloroquinoline
Synthesis Methodologies:
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One-Pot Condensation:
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Starting with m-chloroaniline, diethyl malonate, and triethyl orthoformate, the reaction proceeds under anhydrous FeCl₃ catalysis to form intermediates. Subsequent cyclization and hydrolysis yield 7-chloro-4-hydroxyquinoline-3-carboxylic acid, which undergoes decarboxylation and chlorination to produce 4,7-dichloroquinoline .
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Advantages: Simplified steps, reduced purification requirements, and cost-effective raw materials .
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Industrial Applications:
Physical Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₅Cl₂N | |
| Molecular Weight | 198.05 g/mol | |
| Enthalpy of Sublimation | 89.5 ± 2.3 kJ/mol |
2,4-Dichloroquinoline
Synthesis and Applications:
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Synthetic Routes: Microwave-assisted synthesis reduces reaction times and solvent usage compared to traditional methods.
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Biological Activity:
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Anticancer Potential: Derivatives exhibit cytotoxic activity, though specific mechanisms remain under investigation.
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Enzyme Inhibition: Modest inhibition of cyclooxygenases (COX-1/COX-2), suggesting anti-inflammatory properties.
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Reactivity:
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Nucleophilic Substitution: Chlorine atoms at positions 2 and 4 are replaceable by amines or thiols under basic conditions (e.g., K₂CO₃/DMF).
Hypothetical Properties of 2,4,7-Trichloroquinoline
While no experimental data exists for 2,4,7-Trichloroquinoline, its properties can be inferred from structurally related compounds:
| Property | Hypothetical Value/Behavior | Basis |
|---|---|---|
| Reactivity | Increased electrophilicity at C-7 | Electron-withdrawing Cl at C-7 enhances aromatic ring reactivity |
| Solubility | Reduced compared to dichloro analogs | Additional Cl increases hydrophobicity |
| Biological Activity | Enhanced cytotoxicity or target specificity | Increased chlorine density may alter binding interactions |
Challenges in Synthesis and Characterization
Analytical Limitations
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Spectroscopic Challenges: Overlapping signals in NMR or IR spectra due to multiple chlorine substituents could complicate structural elucidation.
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